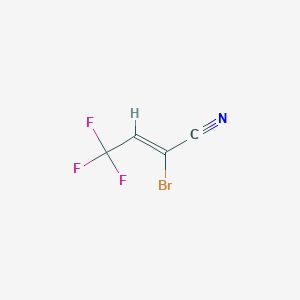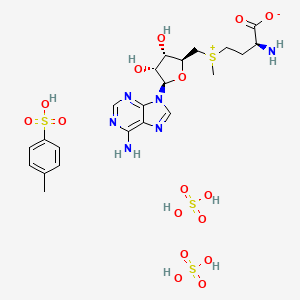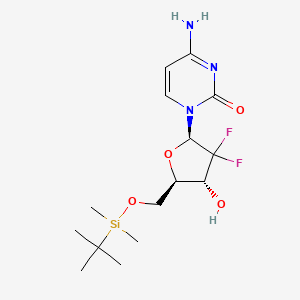
4-amino-1-((2R,4R,5R)-5-((tert-butyldimethylsilyloxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Pyrimidinone derivatives are synthesized through various methods. A study by (Glidewell et al., 2003) describes the synthesis of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, a compound structurally related to the one . This process involves benzylation and nitrosation reactions.
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives is characterized by the presence of planar pyrimidine rings and various substituents that influence their chemical behavior. (Craciun et al., 1998) studied the crystal and molecular structure of a similar compound, providing insights into the tautomeric forms and planarity of the pyrimidine ring.
Chemical Reactions and Properties
Pyrimidinone derivatives undergo various chemical reactions, including hydrogen bonding and polymorphism, as demonstrated in studies like those by (Glidewell et al., 2003). These reactions are crucial for understanding the reactivity and potential applications of these compounds.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be inferred from studies like (Craciun et al., 1998), which analyze their crystal structure and intermolecular interactions.
Chemical Properties Analysis
Pyrimidinone derivatives exhibit unique chemical properties due to their molecular structure. The presence of amino groups and other substituents significantly influences their chemical behavior, as seen in the works of (Glidewell et al., 2003) and (Craciun et al., 1998).
Aplicaciones Científicas De Investigación
Structural and Activity Studies
- The compound is part of a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor. These compounds have shown potent in vitro activity and have been active as anti-inflammatory agents in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Crystallographic Studies
- The compound is related to a series of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-ones that crystallize in polymorphic forms. These studies provide valuable insights into molecular interactions, hydrogen bonding, and crystal packing, which are crucial for understanding the chemical behavior and potential applications of the compound (Glidewell et al., 2003).
Synthesis and Modification
- The compound is part of a group of nucleoside derivatives, where modifications at the C2' and C5' ribose positions lead to the formation of amine analogues of the nucleosides. These derivatives serve as precursors for bifunctional chelators and have been used to synthesize rhenium tricarbonyl complexes, showcasing their importance in the field of medicinal chemistry and imaging (Wei et al., 2005).
- An efficient synthetic route involving this compound category offers a pathway to 5-substituted 2-amino-7-((2R,4R,5R)-tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one compounds. This synthesis is crucial for developing novel nucleoside analogues with potential therapeutic applications (Wang & Gold, 2009).
Propiedades
IUPAC Name |
4-amino-1-[(2R,4R,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluoro-4-hydroxyoxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25F2N3O4Si/c1-14(2,3)25(4,5)23-8-9-11(21)15(16,17)12(24-9)20-7-6-10(18)19-13(20)22/h6-7,9,11-12,21H,8H2,1-5H3,(H2,18,19,22)/t9-,11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMMUPUHDLZMFG-YUSALJHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25F2N3O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-((2R,4R,5R)-5-((tert-butyldimethylsilyloxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


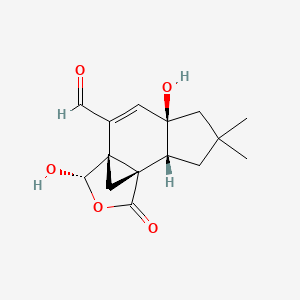
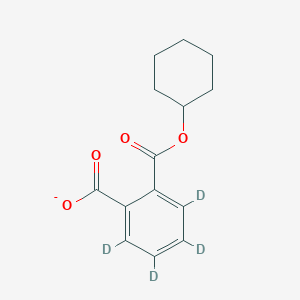

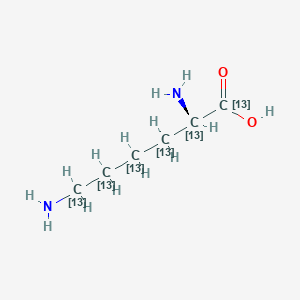
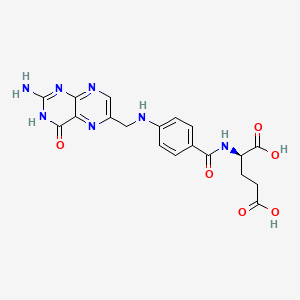
![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)
